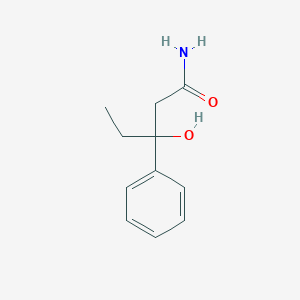

3-Hydroxy-3-phenylpentanamide

Overview

Description

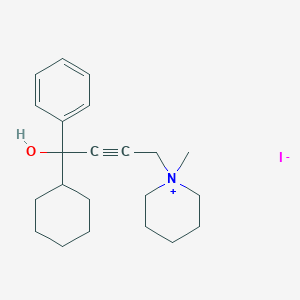

3-Hydroxy-3-phenylpentanamide is an organic compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is 3-hydroxy-3-phenylpentanamide .

Molecular Structure Analysis

The InChI code for 3-Hydroxy-3-phenylpentanamide is1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) . The Canonical SMILES for this compound is CCC(CC(=O)N)(C1=CC=CC=C1)O . Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-Hydroxy-3-phenylpentanamide. It belongs to the class of organic compounds known as phenylpropanes .Physical And Chemical Properties Analysis

3-Hydroxy-3-phenylpentanamide is a powder at room temperature . It has a melting point of 101-102°C . The computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 .Scientific Research Applications

Neuroprotective Effects

3-Hydroxy-3-phenylpentanamide has been shown to have neuroprotective effects against ischemic brain injury and cerebral hemorrhage. This suggests its potential use in developing treatments for conditions such as stroke and traumatic brain injury, where protection of neurons is crucial .

Psychiatry Applications

In the field of psychiatry, this compound has been studied for its potential therapeutic effects on anxiety, depression, and addiction. Its mechanism of action could be related to the modulation of neurotransmitter systems within the brain .

Nervous System Research

The compound holds significance for its potential effects on the nervous system. Research in this area could lead to a better understanding of various neurological disorders and the development of new pharmacological strategies.

Safety and Hazards

The safety information for 3-Hydroxy-3-phenylpentanamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Relevant Papers One relevant paper found discusses the reversal of GABA-mediated inhibition of the electrically and potassium chloride evoked [3H]-GABA release from rat substantia nigra slices by DL-3-hydroxy-3-phenylpentanamide . This suggests potential neurological applications for this compound.

Mechanism of Action

Target of Action

It’s suggested that it may interact with the gabaergic system in the brain.

Biochemical Pathways

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .

Result of Action

Given its potential interaction with the GABAergic system, it may influence neuronal activity.

properties

IUPAC Name |

3-hydroxy-3-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYRCCDARWQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927354 | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-phenylpentanamide | |

CAS RN |

131802-69-2, 5579-03-3 | |

| Record name | β-Ethyl-β-hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131802-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-beta-ethyl-phenylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for 3-Hydroxy-3-phenylpentanamide's anticonvulsant effects?

A1: While the exact mechanism is not fully elucidated, research suggests that 3-Hydroxy-3-phenylpentanamide may exert its anticonvulsant effects by acting as a GABAB receptor antagonist [, ]. This is supported by studies showing that:

- HEPP demonstrates affinity for GABAB receptors: HEPP compounds, particularly DL-3-hydroxy-3-(4'-chlorophenyl)pentanamide (DL-Cl-HEPP), exhibit high affinity for GABAB binding sites in rat brain synaptic membranes, comparable to GABA and baclofen [].

- Baclofen antagonizes HEPP's anticonvulsant activity: The anticonvulsant activity of HEPP is effectively antagonized by R-baclofen, a known GABAB receptor agonist, in a dose-dependent manner [].

- HEPP shows efficacy in a genetic absence epilepsy model: The compound displays protective effects in the Strasbourg rat model of genetic absence epilepsy, further suggesting a potential interaction with GABAB receptors [].

Q2: How does the structure of 3-Hydroxy-3-phenylpentanamide influence its anticonvulsant activity?

A2: Studies exploring the structure-activity relationship (SAR) of HEPP and its analogs have revealed key structural features influencing its anticonvulsant activity [, ]:

- Phenyl ring substitutions: Introducing a chlorine atom at the para position of the phenyl ring (as in DL-Cl-HEPP) leads to increased potency and prolonged duration of anticonvulsant action compared to the unsubstituted HEPP [].

- Chain length: The length of the carbon chain attached to the hydroxylated carbon also appears to influence activity. HEPP, with a pentanamide chain, demonstrates significant anticonvulsant activity, while analogs with butyramide or hexanamide chains show varying degrees of potency [, ].

Q3: Are there differences in anticonvulsant activity between the enantiomers of 3-Hydroxy-3-phenylpentanamide?

A3: Research indicates that both (+) and (-) enantiomers of 3-Hydroxy-3-phenylpentanamide exhibit significant anticonvulsant activity against pentylenetetrazol-induced seizures []. Interestingly, while both enantiomers demonstrate comparable efficacy at peak drug effect, there are variations in the time course of their activity []. This suggests potential differences in their pharmacokinetic profiles, warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)

![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)